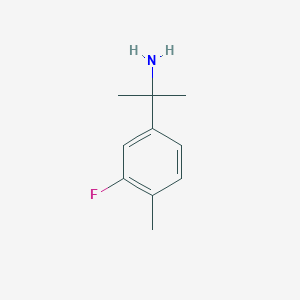

2-(3-Fluoro-4-methylphenyl)propan-2-amine

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |

InChI Key |

NZCTVHLUOYKOEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)propan-2-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenylpropan-2-amines.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)propan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Substituents : A fluorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, attached to a propan-2-amine backbone.

- Physicochemical Properties : The fluorine atom introduces electronegativity, while the methyl group enhances lipophilicity, influencing solubility and bioavailability.

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key Observations :

- Positional Effects : Meta and para substituents (e.g., 3-F, 4-CH₃) generally improve steric accessibility for receptor interactions compared to ortho-substituted analogs (e.g., 2-F) .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability but may reduce amine basicity, affecting solubility .

Pharmacological and Metabolic Profiles

Key Findings :

Key Insights :

- Chiral Synthesis: Compounds like 2-(4-methoxyphenyl)propan-2-amine derivatives require enantioselective catalysis, whereas non-chiral analogs (e.g., this compound) may use simpler routes .

- Purity Challenges : Halogenated analogs (e.g., ) often require rigorous purification (e.g., silica gel chromatography) due to byproduct formation .

Biological Activity

2-(3-Fluoro-4-methylphenyl)propan-2-amine, also known as (3-Fluoro-4-methylphenyl)methylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a propan-2-yl amine group. The presence of the fluorine atom significantly influences its chemical reactivity and interaction with biological targets. Its structural formula is represented as follows:

Research indicates that this compound may act through several mechanisms:

- Monoamine Oxidase (MAO) Inhibition : It interacts with MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission.

- Transporter Interaction : The compound inhibits the reuptake of neurotransmitters by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT), further increasing neurotransmitter concentrations.

- Antagonistic Activity : In studies involving TRPV1 receptors, certain analogues of this compound exhibited significant antagonistic properties, demonstrating potential for pain management applications .

Antimicrobial and Anticancer Research

The compound has shown promise in antimicrobial and anticancer studies. Its mechanism likely involves modulating the activity of specific enzymes or receptors, leading to various biological effects.

Case Studies

- TRPV1 Antagonism : In a study focused on structure-activity relationships (SAR), compounds related to this compound were evaluated for their ability to act as TRPV1 antagonists. One analogue demonstrated a binding potency significantly higher than parent compounds, indicating potential for therapeutic use in pain relief .

- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties through inhibition of glutamate-induced calcium ion uptake, which is critical in neurodegenerative disease pathology .

Data Table: Biological Activities and Potencies

| Compound Name | Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | TRPV1 antagonist | 0.2 | |

| Related Analogue A | MAO Inhibition | N/A | |

| Related Analogue B | Neuroprotective | N/A |

Applications

The unique properties of this compound suggest several applications:

- Pharmaceutical Development : Potential use in developing drugs targeting neurodegenerative diseases and pain management.

- Research Tools : As a model compound for studying interactions with neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.